molecular formula C11H14N2O B13213862 3-(Aminomethyl)-2,7-dimethyl-2,3-dihydro-1H-isoindol-1-one

3-(Aminomethyl)-2,7-dimethyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B13213862
M. Wt: 190.24 g/mol
InChI Key: VZXQIKGCTXVOGU-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2,7-dimethyl-2,3-dihydro-1H-isoindol-1-one is an organic compound with a unique structure that includes an isoindoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2,7-dimethyl-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a carbonyl compound to form a β-amino carbonyl compound . This reaction is known for its ability to introduce an aminomethyl group adjacent to a carbonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure the reaction proceeds efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2,7-dimethyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

3-(Aminomethyl)-2,7-dimethyl-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-2,7-dimethyl-2,3-dihydro-1H-isoindol-1-one exerts its effects involves interactions with specific molecular targets. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-(aminomethyl)-2,7-dimethyl-3H-isoindol-1-one

InChI

InChI=1S/C11H14N2O/c1-7-4-3-5-8-9(6-12)13(2)11(14)10(7)8/h3-5,9H,6,12H2,1-2H3

InChI Key

VZXQIKGCTXVOGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(N(C2=O)C)CN

Origin of Product

United States

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